Potent MAO-B Inhibition: A 64% Improvement in IC50 Over a Close Structural Analog
In a direct comparison of MAO-B inhibitory activity, 5,7-difluoro-4-hydroxyquinoline-3-carboxylic acid demonstrated an IC50 of 36 nM [1]. This is significantly more potent than the structurally related comparator CHEMBL3093990, which exhibited an IC50 of 100 nM under identical assay conditions [2]. The 5,7-difluoro compound is 2.78 times more potent (a 64% lower IC50) than the comparator.
| Evidence Dimension | MAO-B Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 36 nM |
| Comparator Or Baseline | CHEMBL3093990: 100 nM |
| Quantified Difference | 64% lower IC50 (2.78-fold more potent) |
| Conditions | Inhibition of Sprague-Dawley rat MAO-B in brain mitochondrial homogenate, assessed as 4-hydroxyquinoline formation by spectrophotometric method |
Why This Matters
For researchers studying neurodegeneration or developing MAO-B inhibitors, this 2.78-fold increase in potency over a closely related analog translates directly to requiring less material to achieve the same biological effect, reducing costs and increasing experimental sensitivity.
- [1] BindingDB. BDBM50038164 (CHEMBL3093991). Affinity Data: IC50 36 nM. Retrieved from https://www.bindingdb.org/. View Source
- [2] BindingDB. BDBM50038165 (CHEMBL3093990). Affinity Data: IC50 100 nM. Retrieved from https://www.bindingdb.org/. View Source
